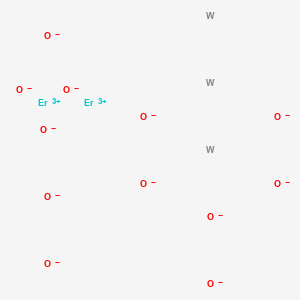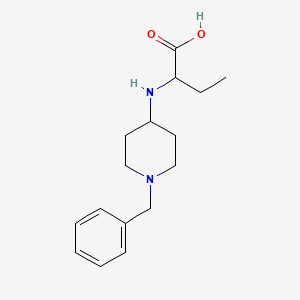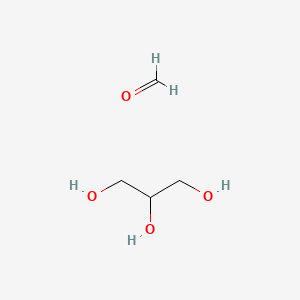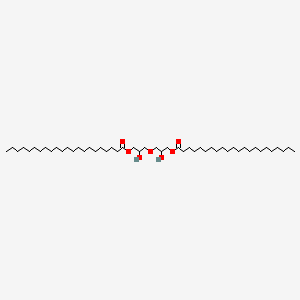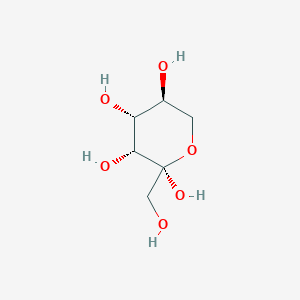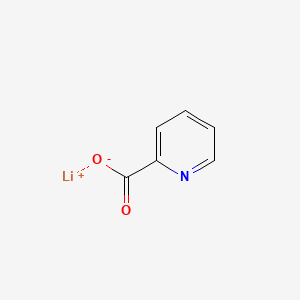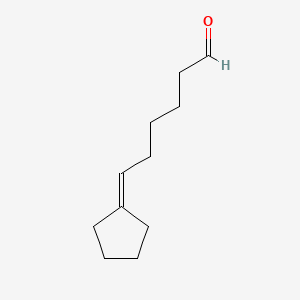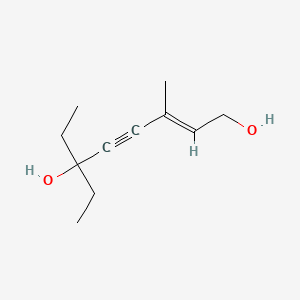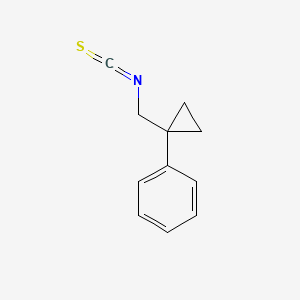
(1-Phenylcyclopropyl)methyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylcyclopropyl)methyl isothiocyanate is an organic compound with the molecular formula C11H11NS It is characterized by a cyclopropyl ring attached to a phenyl group and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Phenylcyclopropyl)methyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (1-phenylcyclopropyl)methylamine with thiophosgene. The reaction typically occurs under anhydrous conditions and requires a solvent such as dichloromethane. The reaction proceeds as follows:
(1-Phenylcyclopropyl)methylamine+Thiophosgene→(1-Phenylcyclopropyl)methyl isothiocyanate+Hydrogen chloride
Another method involves the use of isocyanides and elemental sulfur in the presence of amine catalysts. This method is more sustainable and avoids the use of highly toxic reagents like thiophosgene .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylcyclopropyl)methyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a Lewis acid, and are conducted under mild heating conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
(1-Phenylcyclopropyl)methyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopropyl)methyl isothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s antimicrobial and anticancer effects are attributed to its ability to induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the cyclopropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a cyclopropyl group.
Allyl isothiocyanate: Contains an allyl group instead of a cyclopropyl group.
Uniqueness
(1-Phenylcyclopropyl)methyl isothiocyanate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75180-41-5 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
[1-(isothiocyanatomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H11NS/c13-9-12-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI Key |
LOQAGKKIXWJZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN=C=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


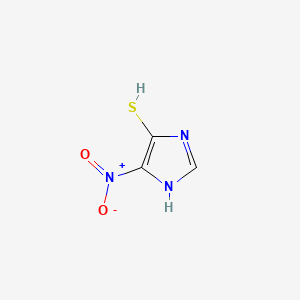
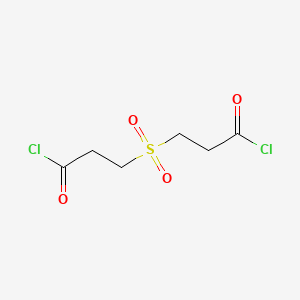
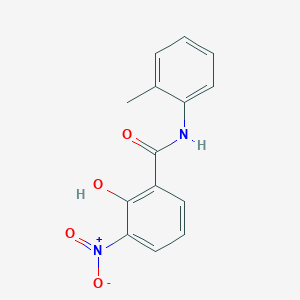
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
